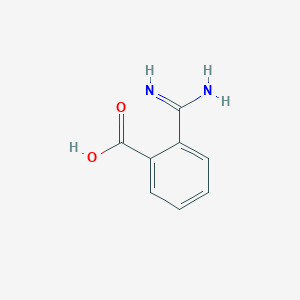

2-carbamimidoylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-carbamimidoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOKAZPDXSWCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carbamimidoylbenzoic Acid and Analogues

Established Synthetic Routes to 2-Carbamimidoylbenzoic Acid

Phthalonitrile (B49051) Hydration-Based Synthesis

A prominent and efficient method for the preparation of 2-carbamimidoylbenzoic acid involves the partial hydration of phthalonitrile. This approach is recognized for its directness and good yields. A notable "green" one-pot synthesis has been developed that utilizes an equimolar amount of sodium hydroxide (B78521) (NaOH) in a methanol-water (MeOH-H₂O) medium. vulcanchem.comthieme-connect.com This method provides a straightforward conversion of phthalonitrile to the desired product.

The reaction proceeds by the selective hydration of one of the two nitrile groups of phthalonitrile. The presence of a strong base like NaOH facilitates the nucleophilic attack of a water molecule on one of the nitrile carbons. The resulting intermediate subsequently undergoes rearrangement and protonation to yield the amidine and carboxylic acid functionalities. A key advantage of this method is the in-situ generation of the target molecule, which simplifies the work-up procedure. vulcanchem.com

Table 1: Phthalonitrile Hydration for 2-Carbamimidoylbenzoic Acid Synthesis

| Reagents | Solvent System | Yield | Reference |

|---|

It is worth noting that the reaction of phthalonitrile with ammonia (B1221849) can also yield 2-carbamimidoylbenzoic acid, though it has been isolated as a side product in some instances. at.ua The partial hydration method, however, offers a more controlled and higher-yielding route. vulcanchem.com

Precursor Chemistry from Benzoic Acid Derivatives

Another established pathway to 2-carbamimidoylbenzoic acid involves the use of benzoic acid derivatives as starting materials. A primary precursor in this category is 2-cyanobenzoic acid. researchgate.net The synthesis from this precursor typically follows the classical Pinner reaction. vulcanchem.comresearchgate.netwikipedia.org

The Pinner reaction involves the treatment of a nitrile, in this case, 2-cyanobenzoic acid, with an alcohol in the presence of an acid catalyst, commonly hydrogen chloride (HCl) gas. This forms an intermediate imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia or an amine leads to the formation of the corresponding amidine. wikipedia.org This multi-step process provides a reliable, albeit sometimes lengthy, method for obtaining 2-carbamimidoylbenzoic acid from a benzoic acid scaffold.

The synthesis of the 2-cyanobenzoic acid precursor itself can be achieved from other benzoic acid derivatives. For instance, 2-bromobenzoic acids can be converted to 2-cyanobenzoic acids through reaction with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA). wikipedia.org This highlights the versatility of using various substituted benzoic acids as the foundational starting materials for the ultimate synthesis of 2-carbamimidoylbenzoic acid.

Novel and Green Chemistry Approaches in 2-Carbamimidoylbenzoic Acid Synthesis

In line with the principles of green chemistry, which advocate for more environmentally benign and efficient chemical processes, novel methods for the synthesis of 2-carbamimidoylbenzoic acid and its analogues are being explored. nih.govunivpancasila.ac.id These approaches often utilize non-traditional activation methods to reduce reaction times, energy consumption, and the use of hazardous reagents.

Utilization of Non-Traditional Activation Methods in the Synthesis of Amidino-Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and intermediates. While a direct microwave-assisted synthesis of 2-carbamimidoylbenzoic acid has not been extensively reported, the application of this technology to related reactions suggests its high potential.

For instance, the hydration of nitriles to amides can be significantly accelerated using microwave irradiation. niscpr.res.in Furthermore, the synthesis of benzamidines from benzonitriles has been achieved under microwave conditions. clockss.orgresearchgate.net These precedents strongly indicate that the hydration of phthalonitrile or the amination of a 2-cyanobenzoic acid derivative could be efficiently promoted by microwave heating, potentially leading to reduced reaction times and improved yields. The synthesis of various heterocyclic compounds, such as triazines and pyrimidinones (B12756618) from amidine precursors, has also been shown to be highly efficient under microwave irradiation, further underscoring the utility of this technology in this area of chemistry. clockss.orgbeilstein-journals.org

Table 2: Examples of Microwave-Assisted Synthesis of Related Compounds

| Reaction Type | Starting Materials | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Nitrile Hydration | Nitriles, MnO₂/Silica | Amides | Rapid (5 min reagent prep), High Yield | niscpr.res.in |

| Amidine Synthesis | Benzonitriles, Amines | Benzamidines | Fast, Efficient | clockss.orgresearchgate.net |

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-traditional activation method that can enhance reaction rates and yields. sid.ir The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can drive chemical reactions. sid.ir

The use of ultrasound has been reported to promote the efficient synthesis of amides from nitriles at ambient temperature, offering a mild and rapid alternative to conventional heating. sid.ir Specifically, the hydration of benzonitriles to benzamides has been successfully carried out using potassium tert-butoxide in tert-butyl alcohol under ultrasonic irradiation, with reaction times as short as 15-90 minutes. sid.ir This suggests that the ultrasound-promoted hydration of phthalonitrile could be a viable and green route to 2-carbamimidoylbenzoic acid.

Moreover, ultrasound has been effectively used in the synthesis of various heterocyclic compounds and other complex molecules, often leading to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional methods. researchgate.netacs.orgresearchgate.netacs.org The application of sonochemistry in the synthesis of amidino-carboxylic acids represents a promising area for future research, aligning with the goals of developing more sustainable chemical processes.

Electro- and Photochemical Activation

Electrochemical and photochemical methods offer green and efficient alternatives to traditional synthetic routes for guanidine (B92328) derivatives. These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.

Electrochemical Synthesis:

Electrosynthesis provides a powerful tool for the formation of guanidines, often through a desulfurizative amination process starting from thioureas. acs.org A notable electrochemical approach involves the one-pot synthesis of guanidines from isothiocyanates and amines in an aqueous medium. rsc.orgrsc.org This method utilizes sodium iodide (NaI) as both an electrolyte and a mediator in an undivided cell, proceeding through the in-situ generation of a thiourea (B124793) intermediate followed by electrolytic guanylation. rsc.orgrsc.org This process is cost-effective, environmentally friendly, and demonstrates high tolerance for various functional groups, with demonstrated success in gram-scale synthesis. rsc.org

Another electrochemical strategy employs an iodoarene catalyst to generate a hypervalent iodine reagent in situ via anodic oxidation. acs.org This facilitates the selective and efficient desulfurizative amination of thioureas to form a wide range of guanidines, including for late-stage functionalization of pharmaceutically relevant molecules. acs.org The key advantage of this method is the use of electrons as the sole oxidizing agent, eliminating the need for stoichiometric chemical oxidants. acs.org

Photochemical Synthesis:

Visible-light photocatalysis has emerged as a mild and effective method for guanidine synthesis from thioureas. organic-chemistry.orgresearchgate.net One approach utilizes Ru(bpy)3Cl2 as a photocatalyst in a water and ethanol (B145695) mixture at room temperature. organic-chemistry.orgresearchgate.net This method is advantageous due to its use of low-toxicity solvents and bases, ambient temperature, and the ability to be performed in an open-flask environment. organic-chemistry.orgresearchgate.net The reaction mechanism is believed to involve the formation of a carbodiimide (B86325) intermediate. organic-chemistry.org

Metal-free photochemical synthesis has also been developed, using inexpensive and commercially available phenazine (B1670421) ethosulfate as a photocatalyst. researchgate.net This reaction proceeds in water with a surfactant and a base, offering a sustainable and cost-effective route to guanidines. researchgate.net Furthermore, the use of Rose Bengal as a metal-free photocatalyst has been demonstrated for the synthesis of guanidines, highlighting the potential for this method in large-scale industrial applications due to its low cost and practical operating conditions. researchgate.net The combination of a cobalt-salen catalyst with an organophotocatalyst like benzothiazinoquinoxaline enables the cycloisomerization of unsaturated guanidines to yield various heterocycles without the need for stoichiometric oxidants or reductants. ethz.ch

Mechanochemical and High Hydrostatic Pressure Methods

Mechanochemical Synthesis:

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govresearchgate.net This technique has been successfully applied to the synthesis of amides and dipeptides, which are structurally related to the precursors of 2-carbamimidoylbenzoic acid. For instance, a facile and eco-friendly mechanochemical method for the amidation of carboxylic acids has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3). rsc.org This solvent-drop grinding method proceeds at room temperature and provides moderate to excellent yields of amides. rsc.org

Ball milling has also been employed for the synthesis of primary amides from esters using calcium nitride as an ammonia source. nih.govacs.org This method is notable for its compatibility with a range of functional groups and its application in the synthesis of the antiepileptic drug rufinamide. nih.govacs.org The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) in a vibrational ball-mill has been shown to be effective for the preparation of carbamates, including N-protected amino esters, without racemization. researchgate.net These examples highlight the potential of mechanochemistry for the synthesis of 2-carbamimidoylbenzoic acid precursors under environmentally benign conditions.

High Hydrostatic Pressure Methods:

High-pressure conditions have been explored for the synthesis of guanidine from urea (B33335), sulfur dioxide, and ammonia. researchgate.net This reaction proceeds over a wide range of conditions, with the mechanism involving the formation of ammonium (B1175870) sulphamate. researchgate.net Similarly, heating urea, ammonium chloride, and aluminum sulphate under ammonia pressure has yielded guanidine hydrochloride. cdnsciencepub.com While not directly applied to 2-carbamimidoylbenzoic acid, these methods demonstrate the feasibility of using high pressure to drive the formation of the guanidine core structure. More recently, high-pressure conditions (5–7 kbar) have been utilized in the cycloaddition reactions of furfuryl guanidines with dimethyl acetylenedicarboxylate (B1228247) to synthesize oxanorbornanes containing a guanidine moiety. mdpi.com

Metal-Free Catalysis in Related Compound Synthesis

The development of metal-free catalytic systems is a significant goal in modern organic synthesis to avoid the cost and toxicity associated with metal catalysts. wiley.com Guanidines, amidines, and related compounds can themselves act as potent organocatalysts due to their strong basicity. wiley.com

Chiral amidine-based catalysts have been developed for asymmetric reactions, such as the cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams with high enantiomeric enrichment. wustl.edu Both amidines and guanidines have been shown to be effective nucleophilic catalysts in a variety of reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.orgbath.ac.uk

In the context of guanidine synthesis, metal-free approaches are gaining prominence. The reaction of amines with carbodiimides can be facilitated by ionic liquids, providing a metal-free alternative for guanylation. dergipark.org.tr While uncatalyzed reactions often require harsh conditions, ionic liquids can promote the reaction at room temperature. dergipark.org.tr Furthermore, metal-free photocatalysis, as discussed previously, offers a green and efficient route to guanidines. researchgate.netnih.gov For instance, graphitic carbon nitride (g-CN), a metal-free photocatalyst, has been used for photo-oxidative additions of aminoalkyl radicals. nih.gov Halogen-free guanidine-based ionic liquids have also been designed for the one-pot synthesis of glycerol (B35011) carbonate from CO2 and glycerol, showcasing the versatility of metal-free guanidine systems in catalysis. bohrium.com

Efficient and Cost-Effective Catalyst Systems

The development of efficient and cost-effective catalyst systems is crucial for the large-scale synthesis of 2-carbamimidoylbenzoic acid and its analogues. Classical methods for guanidine synthesis often involve multi-step procedures and stoichiometric reagents, leading to significant waste. rsc.org Catalytic methods, particularly those that are atom-economical, are therefore highly desirable. rsc.orgrsc.org

The direct addition of amines to carbodiimides is an atom-economical route to guanidines, and various catalytic systems have been developed to facilitate this transformation. rsc.orgdergipark.org.tr While some metal-based catalysts have shown high efficiency, there is a growing interest in more cost-effective and environmentally benign alternatives. researchgate.net

Several approaches address the need for efficiency and cost-effectiveness:

Commercially Available Catalysts: Simple and commercially available reagents like ZnEt2, MgBu2, and n-BuLi can act as effective catalytic precursors for the addition of amines to carbodiimides. researchgate.net

Lanthanide Catalysts: Simple lanthanide amides and ytterbium triflate have been shown to be highly efficient catalysts for the guanylation of a broad range of amines under mild, solvent-free conditions. organic-chemistry.org

Copper-Catalyzed Reactions: An operationally simple and rapid copper-catalyzed three-component synthesis of N-aryl guanidines has been developed using cyanamides, arylboronic acids, and amines. organic-chemistry.org

Metal-Free Photocatalysts: As mentioned earlier, metal-free photocatalysts like phenazine ethosulfate and Rose Bengal are inexpensive and allow for reactions under ambient and environmentally friendly conditions. researchgate.net

Electrochemical Methods: Electrochemical synthesis using mediators like NaI offers a cost-effective and step-economical approach to guanidine synthesis. rsc.org

Reaction Mechanisms and Transformational Pathways Involving 2 Carbamimidoylbenzoic Acid

Intramolecular Condensation Processes

The 2-(pyrimidin-2-yl)benzoic acids synthesized via ring contraction can undergo further transformations. Their structure is predisposed to intramolecular condensation reactions, leading to the formation of more complex, fused heterocyclic systems. thieme-connect.combohrium.com

The synthesized 2-(pyrimidin-2-yl)benzoic acids can participate in intramolecular condensation with 1,3-dielectrophiles. thieme-connect.combohrium.com This process leads to the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system. thieme-connect.com This transformation involves the cyclization of the benzoic acid's carboxyl group with a suitable position on the pyrimidine (B1678525) ring system, facilitated by the electrophilic reagents. This reaction builds a more complex polycyclic framework from the relatively simple 2-carbamimidoylbenzoic acid precursor.

A notable characteristic of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system is the reactivity of its pyrrolidone ring. This ring is susceptible to opening under the action of weak nucleophiles. thieme-connect.combohrium.com This ring-opening reaction provides a pathway to further functionalize the molecule, breaking the fused isoindole system to generate a substituted pyrimidine derivative with a side chain derived from the nucleophile and the former pyrrolidone ring. This reactivity highlights the utility of the pyrimido[2,1-a]isoindole system as a synthetic intermediate.

Cyclization and Annulation Reactions of 2-Carbamimidoylbenzoic Acid

Beyond the specific pathways described above, 2-carbamimidoylbenzoic acid is a valuable substrate for various other cyclization and annulation reactions. Annulation refers to the building of a new ring onto an existing one.

In certain cases, the reaction of 2-carbamimidoylbenzoic acid with specific 1,3-dielectrophiles does not stop at the formation of the pyrimidine ring. For instance, when reacting with chromones that possess an aryloxy group at the 3-position, the reaction proceeds through the initial pyrimidine formation and then undergoes a spontaneous further cyclization. thieme-connect.com This tandem reaction results in the formation of 2-(benzo mdpi.comntu.ac.ukfuro[3,2-d]pyrimidin-2-yl)benzoic acids, demonstrating a more complex annulation pathway where a furan ring is also formed. thieme-connect.com Such reactions are valuable for rapidly constructing diverse and complex heterocyclic structures from a common starting material. thieme-connect.com

Spontaneous Cyclization with Chromones to Benzo[furo[3,2-d]pyrimidin-2-yl]benzoic Acids

The reaction between 2-carbamimidoylbenzoic acid and chromones (1-benzopyran-4-ones) proceeds through a multi-step mechanism to form complex benzo[furo[3,2-d]pyrimidin-2-yl]benzoic acid derivatives. This transformation is a powerful method for assembling fused heterocyclic scaffolds.

The proposed mechanism initiates with a nucleophilic attack. The guanidino group of 2-carbamimidoylbenzoic acid, being a strong nucleophile, attacks the electron-deficient C2 position of the chromone ring in a Michael-type addition. This step is facilitated by the electron-withdrawing nature of the carbonyl group in the chromone. The initial addition leads to the opening of the pyrone ring, forming an enolate intermediate.

This intermediate then undergoes an intramolecular cyclization. A nucleophilic attack from the enolate oxygen onto the carbon atom of the guanidino group results in the formation of a new six-membered dihydropyrimidine ring. Subsequent tautomerization and dehydration (loss of a water molecule) lead to the aromatization of the newly formed pyrimidine ring and the furan ring, yielding the stable, fused benzo[furo[3,2-d]pyrimidine] system.

| Reactant 1 | Reactant 2 | Key Reaction Type | Proposed Product |

|---|---|---|---|

| 2-Carbamimidoylbenzoic Acid | Chromone | Michael Addition / Intramolecular Cyclization / Dehydration | 2-(4-oxo-4H-benzo[f]furo[3,2-b]pyrimidin-2-yl)benzoic acid |

Annulation Reactions with Substituted Benzamidines

Annulation reactions involving 2-carbamimidoylbenzoic acid and substituted benzamidines provide a direct route to quinazoline-based heterocyclic systems. This process typically involves a condensation reaction followed by cyclization.

The reaction mechanism commences with the nucleophilic attack of the amino group of the substituted benzamidine on the electrophilic carbonyl carbon of the carboxylic acid group of 2-carbamimidoylbenzoic acid. This step is often catalyzed by acid or heat and results in the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form an N-acylbenzamidine derivative.

Following this initial condensation, an intramolecular cyclization occurs. The nucleophilic nitrogen of the 2-carbamimidoyl group attacks the carbon of the newly formed amidine, leading to the formation of a six-membered ring. A subsequent elimination of ammonia (B1221849) (or a primary amine, depending on the substitution of the initial benzamidine) and tautomerization yields the final, stable, fused quinazoline product. The specific structure of the final product depends on the substituents present on the benzamidine reactant.

| Reactant 1 | Reactant 2 | Key Reaction Type | General Product Class |

|---|---|---|---|

| 2-Carbamimidoylbenzoic Acid | Substituted Benzamidine | Condensation / Intramolecular Annulation | Substituted Quinazolinone Derivatives |

Nucleophilic Acyl Substitution and Related Transformations

The carboxylic acid moiety of 2-carbamimidoylbenzoic acid is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.publibretexts.org This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophilic group. masterorganicchemistry.com

The general mechanism proceeds in two stages: addition and elimination. masterorganicchemistry.comvanderbilt.edu First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. vanderbilt.edu In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in this case is a hydroxide (B78521) ion. vanderbilt.edu

Due to the poor leaving group ability of the hydroxide ion, the reaction often requires activation. libretexts.org This can be achieved in two primary ways:

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org

Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These derivatives have better leaving groups (e.g., Cl⁻), making the subsequent nucleophilic attack more favorable.

Common nucleophilic acyl substitution reactions for 2-carbamimidoylbenzoic acid include esterification (reaction with an alcohol) and amidation (reaction with an amine), leading to the corresponding esters and amides.

| Nucleophile | Reaction Name | Product |

|---|---|---|

| Alcohol (R-OH) | Fischer Esterification | Alkyl 2-carbamimidoylbenzoate |

| Amine (R-NH₂) | Amidation | 2-Carbamimidoyl-N-alkylbenzamide |

| Thionyl Chloride (SOCl₂) | Acid Chloride Formation | 2-Carbamimidoylbenzoyl chloride |

Schmidt Reaction Analogues and Decarboxylative Rearrangements

2-Carbamimidoylbenzoic acid can undergo rearrangements, notably analogues of the Schmidt reaction, which transforms carboxylic acids into primary amines. wikipedia.orgvedantu.com

The Schmidt reaction of a carboxylic acid involves treatment with hydrazoic acid (HN₃) in the presence of a strong acid, such as sulfuric acid. organic-chemistry.org The mechanism for 2-carbamimidoylbenzoic acid would proceed as follows:

Acylium Ion Formation: The carboxylic acid is protonated by the strong acid and subsequently loses a molecule of water to form a highly reactive acylium ion. wikipedia.orglibretexts.org

Nucleophilic Attack by Azide: The acylium ion is attacked by the hydrazoic acid nucleophile to form a protonated acyl azide intermediate. vedantu.comlibretexts.org

Rearrangement and N₂ Expulsion: This intermediate undergoes a rearrangement where the aryl group migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of stable dinitrogen gas (N₂). wikipedia.orgorganic-chemistry.org This is the key rearrangement step.

Formation of Isocyanate: The rearrangement results in the formation of a protonated isocyanate.

Hydrolysis to Amine: The isocyanate is then attacked by water (hydrolysis). The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the final primary amine product, in this case, 2-aminobenzamidine. wikipedia.orgvedantu.com

Decarboxylative rearrangements involve the loss of carbon dioxide from the carboxylic acid. The direct decarboxylation of benzoic acids is challenging and typically requires high temperatures or the use of metal catalysts, such as copper. nih.gov In a decarboxylative pathway, 2-carbamimidoylbenzoic acid would lose CO₂, leading to the formation of benzamidine. While not strictly a rearrangement of the carbon skeleton, related processes can involve decarboxylation coupled with the formation of new bonds at the ipso-carbon. nih.gov

| Reaction Name | Key Reagents | Major Product |

|---|---|---|

| Schmidt Reaction | Hydrazoic Acid (HN₃), H₂SO₄ | 2-Aminobenzamidine |

| Decarboxylation | Heat / Metal Catalyst | Benzamidine |

Derivatives of 2 Carbamimidoylbenzoic Acid and Their Synthetic Utility

Synthesis of Pyrimidine-Based Derivatives from 2-Carbamimidoylbenzoic Acid

A significant application of 2-carbamimidoylbenzoic acid is in the synthesis of 2-(pyrimidin-2-yl)benzoic acids. A novel and efficient approach involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netresearchgate.netx-mol.com This method is advantageous for creating substituted 2-(pyrimidin-2-yl)benzoic acids. For instance, the reaction of 2-amidinobenzoic acid with methyl acetoacetate (B1235776) in refluxing ethanol (B145695) can produce 2-(4,6-dimethylpyrimidin-2-yl)benzoic acid with high efficiency.

The general synthetic pathway begins with the condensation of 2-carbamimidoylbenzoic acid with a 1,3-diketone. The resulting intermediate then undergoes an intramolecular cyclization, leading to the formation of the pyrimidine (B1678525) ring fused to the benzoic acid moiety. These pyrimidine derivatives are considered valuable intermediates in medicinal chemistry.

Furthermore, the intramolecular condensation of the synthesized 2-(pyrimidin-2-yl)benzoic acids with 1,3-dielectrophiles can lead to the formation of a 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system. researchgate.netresearchgate.netx-mol.com The pyrrolidone ring within this system can be readily opened by weak nucleophiles, offering further avenues for derivatization. researchgate.netresearchgate.netx-mol.com

Interestingly, the reaction of 2-amidinobenzoic acid with chromones that possess an aryloxy group at the 3-position does not halt at the pyrimidine ring formation. Instead, it undergoes a spontaneous cyclization to yield 2-(benzo researchgate.netx-mol.comfuro[3,2-d]pyrimidin-2-yl)benzoic acids. researchgate.netresearchgate.netx-mol.com

Development of Pyridine (B92270) Derivatives Utilizing 2-Carbamimidoylbenzoic Acid as a Precursor

While direct synthesis of pyridine derivatives from 2-carbamimidoylbenzoic acid is less commonly documented, its derivatives can serve as building blocks for more complex pyridine-containing structures. For instance, 2-aminopyridine (B139424) derivatives can undergo thermal cyclocondensation with reagents like acetic anhydride (B1165640) and formic acid to yield pyrido-[2,3-d]-pyrimidine-4-one derivatives. mdpi.com The synthesis of various substituted pyridine derivatives often involves the cyclization of α,β,γ,δ-unsaturated ketones with a nitrogen source like ammonium (B1175870) formate (B1220265) or the reaction of 1,3-dicarbonyl compounds with a source of ammonia (B1221849) and an aldehyde. organic-chemistry.org

Trifluoromethylated Compounds as Building Blocks in Organic Synthesis

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their properties. wikipedia.org While direct trifluoromethylation of 2-carbamimidoylbenzoic acid is not a primary focus in the literature, the synthesis of trifluoromethylated building blocks is a crucial area of organic chemistry. wikipedia.org

A common method for introducing a CF3 group is through nucleophilic trifluoromethylation of carbonyl compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. mdpi.comorganic-chemistry.org This reaction is typically initiated by a fluoride (B91410) source. organic-chemistry.org For example, the reaction of β-keto-benzyl-O-oximes with TMSCF3 in the presence of cesium fluoride yields trifluoromethylated β-hydroxy-benzyl-O-oximes. mdpi.com These can then be reduced to the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.com

Electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are also employed to introduce the CF3 group onto various nucleophiles. beilstein-journals.org

Synthesis of Phthalimide (B116566) Scaffolds

Phthalimide and its derivatives are important structural motifs in organic and medicinal chemistry. mdpi.com A straightforward synthesis of phthalimide involves the reaction of phthalic anhydride with urea (B33335). pierpalab.com The mechanism begins with the nucleophilic attack of a urea nitrogen on a carbonyl group of phthalic anhydride, leading to a ring-opening and subsequent ring-closing to form the phthalimide. pierpalab.com

Phthalimide can also be utilized as an acidic component in multicomponent reactions, such as the Passerini reaction. organic-chemistry.orgrug.nl This expands the synthetic utility of phthalimides for creating complex molecular scaffolds. organic-chemistry.orgrug.nl The reaction of an aldehyde, an isocyanide, and phthalimide at elevated temperatures can produce α-acyloxy amides containing the phthalimide moiety. organic-chemistry.orgrug.nl

Exploration of Heterocyclic Systems Derived from 2-Carbamimidoylbenzoic Acid (e.g., Benzimidazole (B57391) Derivatives)

Benzimidazoles are a significant class of heterocyclic compounds. rasayanjournal.co.in The most common method for their synthesis is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. semanticscholar.org For example, refluxing an equimolar ratio of o-phenylenediamine (B120857) and a carboxylic acid like p-aminobenzoic acid in xylene with polyphosphoric acid can produce 2-substituted benzimidazoles. arabjchem.org

Various other methods exist for benzimidazole synthesis, including the reaction of o-phenylenediamines with aldehydes, ketones, or N-substituted formamides under different catalytic conditions. rasayanjournal.co.inarabjchem.orgorganic-chemistry.org For instance, a zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides in the presence of poly(methylhydrosiloxane) (B7799882) yields benzimidazoles in good yields. organic-chemistry.org

Strategies for Modifying Structurally Complex Molecules via 2-Carbamimidoylbenzoic Acid

The reactivity of 2-carbamimidoylbenzoic acid and its derivatives allows for their incorporation into more complex molecular architectures. An efficient protocol for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines from substituted 2-benzylidenemalononitriles and substituted benzamidines has been developed. researchgate.net This approach demonstrates the potential for modifying structurally complex bioactive molecules, which has applications in medicinal chemistry. researchgate.net

The ability of the pyrimidine derivatives synthesized from 2-carbamimidoylbenzoic acid to undergo further reactions, such as the opening of the pyrrolidone ring in the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system, provides a handle for further structural modifications and the building of more intricate molecules. researchgate.netresearchgate.netx-mol.com

Advanced Structural Characterization and Spectroscopic Analysis of 2 Carbamimidoylbenzoic Acid

X-ray Crystallographic Analysis of 2-Carbamimidoylbenzoic Acid and Its Salts

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For 2-carbamimidoylbenzoic acid and its salts, this technique reveals intricate details about its crystal packing, conformation, and the non-covalent interactions that govern its supramolecular architecture.

Determination of Crystal System and Space Group

The crystallographic data for 2-carbamimidoylbenzoic acid is available through the Cambridge Crystallographic Data Centre (CCDC). While specific details for the parent acid require accessing this database, studies on related salts, such as those formed with dicarboxylic acids, frequently reveal common crystal systems. For instance, many salts of similar aromatic carboxylic acids crystallize in monoclinic or triclinic systems. The space group, which describes the symmetry elements present in the crystal, is also determined from the diffraction data. For example, the salt of 4-carbamimidoylbenzoic acid has been reported to crystallize in the triclinic space group P-1.

Unit Cell Parameters and Molecular Conformation in the Solid State

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters are precisely determined from X-ray diffraction experiments. For example, the crystallographic data for a derivative, 4-carbamimidoylbenzoic acid, reveals the following unit cell parameters:

| Parameter | Value |

| a | 7.03480 Å |

| b | 7.85120 Å |

| c | 7.88270 Å |

| α | 61.268° |

| β | 74.309° |

| γ | 82.320° |

In the solid state, the conformation of the 2-carbamimidoylbenzoic acid molecule is dictated by a balance of intramolecular and intermolecular forces. The relative orientation of the carboxylic acid and carbamimidoyl (amidine) groups is a key conformational feature. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. The amidine group, being a strong hydrogen bond donor, will orient itself to participate optimally in the hydrogen-bonding network.

Intermolecular Hydrogen Bonding Networks (N–H···N, N–H···Oacid, Owater–H···Oacid)

The crystal structure of 2-carbamimidoylbenzoic acid and its hydrated salts is dominated by an extensive network of hydrogen bonds. The amidinium cation is an excellent hydrogen bond donor, while the carboxylate group is an effective acceptor. This leads to the formation of robust supramolecular synthons.

Commonly observed hydrogen bonding interactions include:

N–H···N: These interactions can link amidine groups of adjacent molecules, forming chains or more complex networks.

N–H···Oacid: The hydrogen atoms of the amidine group readily form strong hydrogen bonds with the oxygen atoms of the carboxylic acid group. This is often a primary interaction in the crystal packing.

Owater–H···Oacid: In hydrated crystals, water molecules act as bridges, connecting different molecules of 2-carbamimidoylbenzoic acid through hydrogen bonds between the water hydrogens and the carboxylate oxygens.

Analysis of Centrosymmetric Structures

Many crystalline salts of carboxylic acids, including those related to 2-carbamimidoylbenzoic acid, exhibit centrosymmetric structures. nih.gov A centrosymmetric structure possesses a center of inversion, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). In the context of 2-carbamimidoylbenzoic acid, this often manifests as the formation of dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups, with the center of the resulting ring of atoms coinciding with a crystallographic inversion center. The presence of a center of inversion has important consequences for certain physical properties of the crystal.

Crystallographic Data Archiving and Access (e.g., CCDC)

The definitive crystallographic data for 2-carbamimidoylbenzoic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC). thieme-connect.comthieme-connect.com The specific entry for this compound is CCDC 1993264 . thieme-connect.com This data can be accessed free of charge through the CCDC's online portal at www.ccdc.cam.ac.uk/getstructures. thieme-connect.com The CCDC serves as a global repository for small-molecule organic and metal-organic crystal structures, ensuring that valuable structural information is preserved and accessible to the scientific community. The deposition includes details such as atomic coordinates, bond lengths, bond angles, and other parameters derived from the X-ray diffraction experiment.

Vibrational Spectroscopy for Molecular Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of compounds like 2-carbamimidoylbenzoic acid. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The infrared spectrum of 2-carbamimidoylbenzoic acid is expected to show several characteristic absorption bands:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | This band is typically very broad due to strong hydrogen bonding. docbrown.info |

| N-H (Amidine) | Stretching | 3400 - 3100 | Can appear as one or two sharp bands. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 | The position is sensitive to hydrogen bonding and conjugation. docbrown.info |

| C=N (Amidine) | Stretching | 1680 - 1620 | |

| C=C (Aromatic) | Stretching | 1625 - 1465 | A series of bands characteristic of the benzene ring. docbrown.info |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | docbrown.info |

| N-H (Amidine) | Bending | 1650 - 1550 |

The simplest ortho-amidino benzoic acid has been characterized by IR spectroscopy, confirming the utility of this technique in identifying the key functional groups. researchgate.net The broadness and position of the O-H and C=O stretching bands can provide valuable information about the extent and nature of the hydrogen-bonding interactions within the crystal lattice, corroborating the findings from X-ray crystallography. Computational studies on related aminobenzoic acids have also been used to assign the observed vibrational modes. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-carbamimidoylbenzoic acid is characterized by distinct bands corresponding to its carboxylic acid and carbamimidoyl (amidine) moieties.

Detailed analysis, supported by data from structurally similar compounds like 2-aminobenzoic acid and its derivatives, allows for the assignment of key vibrational modes. researchgate.netindexcopernicus.comresearchgate.netspectrabase.com The presence of strong hydrogen bonding, both intramolecularly between the ortho-positioned groups and intermolecularly in the solid state, significantly influences the position and shape of the absorption bands, particularly for the O-H and N-H stretching vibrations. researchgate.net

Key vibrational frequencies are dominated by the carboxylic acid and the amidine groups. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band. indexcopernicus.com In related benzoic acid derivatives, this band is typically observed in the region of 1700-1660 cm⁻¹. indexcopernicus.comdaneshyari.com The O-H stretch of the carboxylic acid group usually appears as a very broad band in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids.

The carbamimidoyl group contributes characteristic N-H stretching vibrations, typically seen in the 3400-3100 cm⁻¹ range, as well as C=N stretching and N-H bending modes in the 1680-1580 cm⁻¹ region. These can sometimes overlap with other vibrations, requiring careful analysis.

Table 1: Characteristic FT-IR Peak Assignments for 2-Carbamimidoylbenzoic Acid (Based on Analogous Compounds)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3400-3100 | Medium-Strong | N-H Stretching | Carbamimidoyl |

| ~3300-2500 | Broad, Strong | O-H Stretching (H-bonded) | Carboxylic Acid |

| ~1700-1660 | Strong, Sharp | C=O Stretching | Carboxylic Acid |

| ~1680-1640 | Strong | C=N Stretching | Carbamimidoyl |

| ~1625 | Medium | N-H Bending (Scissoring) | Carbamimidoyl |

| ~1420 | Medium | O-H In-plane Bending | Carboxylic Acid |

| ~1300 | Medium | C-N Stretching | Carbamimidoyl |

Note: The exact positions can vary based on the sample's physical state (solid/solution) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar or symmetric bonds, such as the C-C bonds within the benzene ring. aip.orgijstr.org

In the Raman spectrum of 2-carbamimidoylbenzoic acid, the C=O stretching vibration is also prominent, often appearing with very strong intensity due to the polarizability change during the vibration. indexcopernicus.comijtsrd.com The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹ and other C-C stretching modes between 1600 cm⁻¹ and 1400 cm⁻¹, are typically sharp and well-defined in the Raman spectrum, providing a clear fingerprint of the substituted benzene structure. ijtsrd.com

Symmetric vibrations of the carbamimidoyl group are also more readily observed. The complementary nature of FT-IR and Raman is crucial; for instance, while the O-H stretch is a dominant, broad feature in the IR spectrum, it is often weak and inconspicuous in the Raman spectrum. researchgate.netresearchgate.net

Vibrational Energy Distribution Analysis (VEDA)

A precise assignment of complex vibrational spectra, where modes can be coupled, requires theoretical calculations. Vibrational Energy Distribution Analysis (VEDA) is a computational method that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. acs.orgdntb.gov.ua

VEDA is performed using quantum chemical methods, such as Density Functional Theory (DFT). dntb.gov.ua For a molecule like 2-carbamimidoylbenzoic acid, many observed spectral bands are not "pure" vibrations but are mixtures of several motions. For example, a band in the 1300-1400 cm⁻¹ region might result from a combination of C-C aromatic stretching, C-H in-plane bending, and C-N stretching.

VEDA decomposes these complex vibrations and provides a percentage potential energy distribution (PED) for each mode. This allows for a confident and detailed assignment of the entire vibrational spectrum. Studies on similar molecules, such as 2-amino-4,6-dimethyl pyrimidine (B1678525) benzoic acid, show that VEDA is critical for understanding how hydrogen bonding significantly alters the frequencies and nature of the O-H and C=O vibrations. dntb.gov.ua Such an analysis for 2-carbamimidoylbenzoic acid would elucidate the extent of coupling between the carboxylic acid, carbamimidoyl, and phenyl ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 2-carbamimidoylbenzoic acid.

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the carbamimidoyl group. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 7.2–8.5 ppm. The exact chemical shifts and coupling patterns are dictated by the electronic effects of the two ortho substituents. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its visibility can depend on the solvent used. The N-H protons of the amidine group would also likely appear as broad signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Data from the closely related 2-aminobenzoic acid provides a strong basis for expected chemical shifts. nih.govrsc.org The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield (δ 170-172 ppm). rsc.org The carbon of the C=N bond in the carbamimidoyl group is also expected in a similar downfield region. The six aromatic carbons will give distinct signals in the typical aromatic region of δ 110-155 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Carbamimidoylbenzoic Acid (Based on Analogous Compounds like 2-Aminobenzoic Acid)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2 - 8.5 | Multiplet | Aromatic protons (CH) |

| ¹H | >10 | Broad Singlet | Carboxylic acid proton (COOH) |

| ¹H | Variable, Broad | Broad Singlets | Amidine protons (NH₂) |

| ¹³C | ~171 | Singlet | Carboxylic acid carbon (COOH) |

| ¹³C | ~155-165 | Singlet | Amidine carbon (C=N) |

| ¹³C | ~152 | Singlet | Aromatic C-NH₂ (ipso) |

Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration. Data is extrapolated from structurally similar compounds. rsc.org

Computational Chemistry and Theoretical Investigations of 2 Carbamimidoylbenzoic Acid

Quantum Chemical Calculations for Optimized Geometrical Structures

Quantum chemical calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometrical structure. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Applicationsresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural properties of molecules. researchgate.net For derivatives of benzoic acid, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, have been effectively employed to analyze their molecular geometry. researchgate.net This level of theory is known to provide a good balance between computational cost and accuracy for organic molecules.

In the study of 2-carbamimidoylbenzoic acid, DFT calculations would be performed to fully optimize the molecular structure. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. The resulting optimized geometry provides a theoretical model of the molecule's structure.

Basis Set Selection and Influence on Structural Parametersresearchgate.net

The accuracy of DFT calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For benzoic acid derivatives, basis sets such as 6-31G(d,p) and 6-311++G are commonly used. researchgate.netnih.gov

The 6-31G(d,p) basis set includes polarization functions (d for heavy atoms and p for hydrogen atoms), which allow for a more flexible description of the electron density, particularly in bonds. researchgate.net The larger 6-311++G basis set includes diffuse functions (+) for both heavy and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The choice of basis set affects the calculated structural parameters; larger and more flexible basis sets generally yield results that are in better agreement with experimental data, though at a higher computational expense.

Comparison of Theoretical and Experimental Bond Lengths and Anglesresearchgate.net

The optimized geometric parameters for a related compound, 2-[(2-substitutedphenyl)carbamoyl]benzoic acid, were calculated using the B3LYP/6-31G(d,p) method. researchgate.net For instance, the calculated bond angle between the carbonyl carbon, amido nitrogen, and the hydrogen attached to the nitrogen (C-N-H) was found to be in the range of 116.32° to 117.51°. researchgate.net Theoretical calculations for benzoic acid at the 6-311G level of theory show good agreement with experimental values for key bond lengths. uwosh.edu

Below is a representative data table comparing theoretical and experimental bond lengths for benzoic acid, which serves as a reference for what would be expected for 2-carbamimidoylbenzoic acid.

| Bond | Theoretical Bond Length (Å) (B3LYP/6-311G) uwosh.edu | Experimental Bond Length (Å) uwosh.edu |

| C=O | 1.210 | 1.220 |

| C-O | 1.350 | 1.356 |

| C-C (ring) | 1.390 | 1.390 |

| C-C (outside ring) | 1.470 | 1.481 |

| O-H | 0.950 | 0.952 |

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysisresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

A hypothetical HOMO-LUMO energy analysis for 2-carbamimidoylbenzoic acid based on similar compounds is presented in the table below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Charge Transfer Characterization within the Molecular Frameworkresearchgate.net

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of many organic molecules. nih.gov In the context of 2-carbamimidoylbenzoic acid, the presence of both electron-donating (carbamimidoyl group) and electron-withdrawing (benzoic acid group) moieties suggests the possibility of ICT.

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to quantify the charge distribution on each atom and identify the direction of charge transfer upon electronic excitation. nih.gov The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. nih.gov This phenomenon is crucial for understanding the molecule's photophysical properties and its potential applications in materials science. The study of related benzoic acid derivatives has shown that the nature and position of substituents can significantly influence the extent of intramolecular charge transfer. nih.gov

Reactivity and Selectivity Prediction through Quantum Chemical DescriptorsThe calculation and analysis of quantum chemical descriptors (e.g., HOMO-LUMO gap, hardness, electrophilicity index) to predict the reactivity and selectivity of 2-carbamimidoylbenzoic acid have not been documented in available research.

Fukui Functions for Identifying Electrophilic and Nucleophilic Sites

Computational chemistry provides powerful tools for understanding the intrinsic reactivity of molecules. One such tool, derived from conceptual Density Functional Theory (DFT), is the Fukui function, ƒ(r). This function describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It is instrumental in identifying the most probable sites for electrophilic and nucleophilic attacks within a molecule. scm.comnih.gov

The Fukui functions are typically calculated using a finite difference approximation, leading to two primary forms:

ƒ+ (r) for nucleophilic attack (electron acceptance): This function indicates the sites most susceptible to attack by a nucleophile. Regions with high ƒ+ values are considered electrophilic. schrodinger.com It is calculated as the difference in electron density between the neutral molecule (N electrons) and its anionic state (N+1 electrons), using the geometry of the neutral state. scm.com

ƒ- (r) for electrophilic attack (electron donation): This function highlights the sites most likely to donate electrons to an electrophile. Regions with high ƒ- values are considered nucleophilic. schrodinger.com It is calculated as the difference in electron density between the neutral molecule (N electrons) and its cationic state (N-1 electrons). scm.com

For a more localized, atom-centered perspective, condensed Fukui functions are employed. These are calculated by condensing the values of the Fukui function onto individual atomic centers, often using methods like Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) charge partitioning schemes. scm.comresearchgate.net

In the case of 2-carbamimidoylbenzoic acid, the Fukui functions would predict the reactivity across the molecule. The carbamimidoyl group, with its nitrogen atoms, and the carboxylic acid group, with its oxygen atoms, are expected to be the primary centers of reactivity. A hypothetical analysis would likely reveal that the nitrogen atoms of the amidine group and the carbonyl oxygen of the carboxylic acid are the most significant nucleophilic sites (high ƒ- values), making them susceptible to electrophilic attack. Conversely, the carbamimidoyl carbon and the carboxylic carbon would be identified as primary electrophilic sites (high ƒ+ values), prone to nucleophilic attack.

The dual descriptor, calculated as the difference between ƒ+ and ƒ-, can further refine this analysis. researchgate.net Positive values of the dual descriptor indicate electrophilic regions, while negative values point to nucleophilic regions, offering a clear map of the molecule's reactivity. researchgate.net

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | Reactivity Site |

|---|---|---|---|

| Carboxylic O (C=O) | 0.095 | 0.180 | Nucleophilic |

| Carboxylic O (-OH) | 0.080 | 0.155 | Nucleophilic |

| Carboxylic C | 0.150 | 0.050 | Electrophilic |

| Amidine N (-NH2) | 0.065 | 0.195 | Nucleophilic |

| Amidine C | 0.175 | 0.040 | Electrophilic |

Prediction of Non-Linear Optical (NLO) Characteristics

Materials with significant non-linear optical (NLO) properties are crucial for advancements in optoelectronics, telecommunications, and optical information processing. ymerdigital.com Computational methods, particularly DFT, have become indispensable for predicting and understanding the NLO response of molecules, guiding the synthesis of new materials. nih.gov The key parameters that quantify a molecule's NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). mdpi.com

The NLO properties of organic molecules are fundamentally linked to their electronic structure. Molecules that exhibit a strong NLO response often possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. uou.ac.in This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is the primary source of the large hyperpolarizability values. uou.ac.in

2-Carbamimidoylbenzoic acid possesses structural features conducive to NLO activity. The carbamimidoyl group can act as an electron donor, while the carboxylic acid group functions as an electron acceptor. These are linked by the phenyl ring, which provides the π-conjugated pathway. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using a suitable DFT functional (such as B3LYP, CAM-B3LYP, or ωB97XD) and an appropriate basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. A small HOMO-LUMO energy gap is often correlated with higher polarizability and enhanced NLO response, as it indicates greater ease of electronic transitions. researchgate.net

Computational studies on structurally similar molecules, such as other benzoic acid derivatives and benzimidazoles, have demonstrated their potential as NLO materials, supporting the hypothesis that 2-carbamimidoylbenzoic acid could exhibit interesting NLO characteristics. researchgate.netresearchgate.netafricaresearchconnects.com

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.50 | Debye |

| Average Polarizability (α) | 215.3 | a.u. |

| First Hyperpolarizability (β) | 5.50 x 10-30 | esu |

| HOMO-LUMO Energy Gap (ΔE) | 4.25 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, thermodynamic properties, and the mechanisms of chemical processes at an atomic level. nih.gov

Furthermore, MD simulations can elucidate reaction mechanisms. For instance, if 2-carbamimidoylbenzoic acid were to act as an enzyme inhibitor, MD could be used to simulate its binding and unbinding pathways from the enzyme's active site. frontiersin.org Techniques like steered molecular dynamics (SMD) can be used to apply external forces to pull the ligand out of the binding pocket, providing insights into the key interactions that anchor it and the energy profile of the dissociation process. frontiersin.org

| Simulation Stage | Description | Typical Parameters |

|---|---|---|

| System Setup | The molecule is solvated in a periodic box of water molecules. Ions are added to neutralize the system. | Force Field: GAFF; Water Model: TIP3P; Box Size: 10 Å buffer |

| Energy Minimization | The system's energy is minimized to remove steric clashes and unfavorable contacts. | Steepest Descent and Conjugate Gradient algorithms |

| Equilibration | The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state. | NVT (constant volume) then NPT (constant pressure) ensembles; 100-500 ps |

| Production Run | The main simulation is run to collect data for analysis. | NPT ensemble; Time step: 2 fs; Duration: 100-500 ns |

| Trajectory Analysis | Analysis of atomic positions over time to study dihedral angles, hydrogen bonds, and RMSD. | Clustering analysis, free energy landscape calculation |

Computational Methodologies for Intermolecular Interactions and Binding Site Analysis

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is fundamental in fields such as drug design. nih.gov Computational methodologies like molecular docking and binding site analysis are essential for predicting and characterizing these intermolecular interactions. nih.gov

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. mdpi.com For 2-carbamimidoylbenzoic acid, docking simulations could be performed against a target protein to identify its most probable binding pose within the active site. The molecule's distinct functional groups would govern its interactions. The negatively charged carboxylate group (at physiological pH) would likely form strong salt bridges with positively charged amino acid residues such as Arginine (Arg) or Lysine (Lys). nih.gov The carbamimidoyl group, which is protonated and positively charged at physiological pH, would favorably interact with negatively charged residues like Aspartate (Asp) or Glutamate (Glu). Both functional groups are also capable of acting as hydrogen bond donors and acceptors. nih.gov

Following docking, the stability of the predicted complex is often assessed using MD simulations. nih.gov The simulation allows the ligand and protein to adjust their conformations, providing a more dynamic and realistic picture of the binding event.

Analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable tool. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Negative potential regions (typically colored red) indicate areas rich in electrons that are favorable for electrophilic attack and interaction with positive charges, while positive potential regions (blue) are electron-deficient and attract nucleophiles or negative charges. For 2-carbamimidoylbenzoic acid, the MEP would show strong negative potential around the carboxylate oxygens and a strong positive potential around the protonated carbamimidoyl group, clearly marking these as hotspots for electrostatic and hydrogen-bonding interactions.

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Typical Distance (Å) |

|---|---|---|---|

| Carboxylate (-COO-) | Arginine (Arg) | Salt Bridge / H-Bond | 2.8 - 4.0 |

| Carboxylate (-COO-) | Lysine (Lys) | Salt Bridge / H-Bond | 2.8 - 4.0 |

| Carbamimidoyl (-C(NH2)2+) | Aspartate (Asp) | Salt Bridge / H-Bond | 2.7 - 3.5 |

| Carbamimidoyl (-C(NH2)2+) | Glutamate (Glu) | Salt Bridge / H-Bond | 2.7 - 3.5 |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking | 3.5 - 5.0 |

Supramolecular Chemistry and Non Covalent Interactions of 2 Carbamimidoylbenzoic Acid

Self-Assembly and Dimer Formation in 2-Carbamimidoylbenzoic Acid Systems

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov In the context of benzoic acid and its derivatives, a predominant self-assembly motif is the formation of hydrogen-bonded dimers. figshare.comresearchgate.net These dimers typically arise from the highly reliable and directional nature of the hydrogen bonds between carboxylic acid groups.

Research on benzoic acid in solution has shown that it forms these hydrogen-bonded dimers, which can further aggregate into larger assemblies like tetramers through aromatic stacking interactions. researchgate.net These pre-formed motifs in solution are often preserved in the final crystal structure, highlighting the significance of this initial self-association process. figshare.comresearchgate.net For 2-carbamimidoylbenzoic acid, the carboxylic acid moiety is expected to participate in similar robust dimer formation, creating the well-known centrosymmetric R²₂(8) graph set motif.

Beyond the classic acid-acid dimer, the presence of the carbamimidoyl group introduces additional possibilities for self-assembly. This group contains strong hydrogen bond donors (N-H) that can interact with the carboxylic acid's carbonyl oxygen or with other amidine groups, potentially leading to more complex, catemeric, or sheet-like assemblies. The interplay between the acid-acid homodimer synthon and potential acid-amidine heterodimer synthons would be a key factor in determining the final supramolecular structure.

Table 1: Potential Self-Assembly Motifs in 2-Carbamimidoylbenzoic Acid

| Motif | Interacting Groups | Description |

|---|---|---|

| Carboxylic Acid Dimer | Carboxyl-Carboxyl | Two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable centrosymmetric dimer. |

| Amidine-Carboxyl Heterodimer | Amidine N-H and Carboxyl C=O | A hydrogen bond forms between the N-H of the amidine group and the carbonyl oxygen of the carboxylic acid. |

| Amidine-Amidine Dimer | Amidine-Amidine | Two amidine groups interact via N-H···N hydrogen bonds. |

| Catemer Chain | Carboxyl-Carboxyl or Amidine-Carboxyl | Molecules assemble into one-dimensional chains through head-to-tail hydrogen bonding. |

Role of Hydrogen Bonding in Crystal Packing and Supramolecular Architectures

Hydrogen bonds are the principal directional forces responsible for the formation of supramolecular architectures in systems like 2-carbamimidoylbenzoic acid. nobelprize.org These interactions, which range from weak C-H···O contacts to very strong charge-assisted bonds, dictate the spatial organization of molecules in the crystalline state. semanticscholar.org The combination of a carboxylic acid (a strong hydrogen bond donor and acceptor) and a carbamimidoyl group (a strong hydrogen bond donor) makes this molecule a versatile building block for constructing complex hydrogen-bonded networks.

Intermolecular Hydrogen Bonding Networks

The crystal packing of benzoic acid derivatives is often characterized by extensive networks of intermolecular hydrogen bonds. mdpi.com The carboxylic acid group is a primary contributor, frequently forming the robust R²₂(8) cyclic dimer synthon through O-H···O hydrogen bonds. nih.gov This synthon is a highly predictable and stable motif in crystal engineering.

In 2-carbamimidoylbenzoic acid, the carbamimidoyl group provides additional N-H donors that can engage in hydrogen bonds with acceptors on neighboring molecules, such as the carbonyl oxygen of the carboxylic acid or the nitrogen atoms of another amidine group. This leads to the potential for one-, two-, or three-dimensional networks. The specific network that forms depends on the competition and hierarchy between the various possible hydrogen bonds, resulting in diverse supramolecular structures. researchgate.netmdpi.com

Table 2: Potential Hydrogen Bond Donors and Acceptors in 2-Carbamimidoylbenzoic Acid

| Functional Group | Potential Role | Specific Site |

|---|---|---|

| Carboxylic Acid | Donor | O-H |

| Acceptor | C=O | |

| Carbamimidoyl (Amidine) | Donor | N-H |

| Acceptor | C=N -H |

Charge-Assisted Hydrogen-Bonded Frameworks

A particularly powerful type of non-covalent interaction is the charge-assisted hydrogen bond (CAHB). rsc.orgnih.gov These bonds form between ions or between an ion and a neutral molecule and are significantly stronger and shorter than their neutral counterparts. mdpi.com The presence of both an acidic (carboxylic acid) and a basic (carbamimidoyl) group in 2-carbamimidoylbenzoic acid makes the formation of a zwitterion possible, where the amidine group is protonated to form an amidinium cation and the carboxylic acid is deprotonated to a carboxylate anion.

This intramolecular proton transfer would create a molecule with positive and negative centers, poised to form exceptionally strong N⁺-H···O⁻ CAHBs. These strong, charge-reinforced interactions can act as the dominant cohesive force, guiding the assembly of molecules into highly stable, ordered frameworks known as charge-assisted hydrogen-bonded organic frameworks (CAHOFs). beilstein-journals.org In such a framework, the primary supramolecular synthon would be the interaction between the amidinium cation and the carboxylate anion, which is a powerful and reliable motif for constructing robust crystalline solids. mdpi.com

Crystal Engineering Principles Applied to 2-Carbamimidoylbenzoic Acid Structures

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net A central concept in this field is the "supramolecular synthon," which refers to robust and predictable non-covalent interaction motifs that can be used to build larger architectures.

For 2-carbamimidoylbenzoic acid, crystal engineering strategies can be envisioned based on its key functional groups:

The Carboxylic Acid Synthon: The tendency of carboxylic acids to form the R²₂(8) dimer is a cornerstone of crystal engineering. This reliable homosynthon can be used to predictably assemble molecules. mdpi.com

The Amidinium-Carboxylate Synthon: In its zwitterionic form, the molecule offers a powerful charge-assisted heterosynthon. The interaction between the amidinium cation and the carboxylate anion is highly directional and strong, making it an excellent building block for designing specific crystal packing arrangements. beilstein-journals.org

By understanding the hierarchy and competition between these and other potential synthons, it is possible to design new multicomponent crystals (co-crystals) or control the polymorphism of 2-carbamimidoylbenzoic acid. For example, introducing other molecules that can compete for hydrogen bonding sites could disrupt the typical packing and lead to new crystalline forms with different properties.

Examination of Supramolecular Interactions in the Context of Crystallization

Crystallization is a process of molecular self-assembly where molecules in a solution or melt organize into a highly ordered, crystalline solid. The final crystal structure is the result of a complex interplay of supramolecular interactions that guide the nucleation and growth processes. researchgate.net The study of benzoic acid has shown that molecular association begins in the solution phase, where hydrogen-bonded dimers form and act as pre-assembled building blocks for crystallization. figshare.com

For 2-carbamimidoylbenzoic acid, a similar hierarchical process is expected. The strongest and most directional interactions will likely form first, dictating the primary structural motifs.

Primary Interaction: If the molecule exists in its zwitterionic form, the dominant interaction would be the charge-assisted N⁺-H···O⁻ hydrogen bond. This powerful force would drive the assembly of amidinium-carboxylate pairs.

Secondary Interactions: Weaker hydrogen bonds (e.g., N-H···O=C, C-H···O) and other non-covalent forces like π-π stacking between the benzene (B151609) rings would then direct the packing of these primary motifs into the final three-dimensional lattice. nih.gov

The choice of solvent can also play a critical role, as solvent molecules can compete for hydrogen bonding sites and influence which supramolecular synthons are favored, potentially leading to the crystallization of different polymorphs.

Conceptual Frameworks in Supramolecular Chemistry Relevant to 2-Carbamimidoylbenzoic Acid

The study of 2-carbamimidoylbenzoic acid is underpinned by several core concepts of supramolecular chemistry, a field defined as "chemistry beyond the molecule." nobelprize.org

Molecular Recognition: This is the process by which molecules selectively bind to one another through complementary non-covalent interactions. nobelprize.org The specific arrangement of hydrogen bond donors and acceptors in 2-carbamimidoylbenzoic acid allows it to "recognize" and bind to other identical molecules or to complementary guest molecules in a predictable manner.

Self-Assembly: As discussed, this is the spontaneous formation of higher-order structures. nih.gov The molecule is programmed with the necessary information in its functional groups to autonomously build complex and ordered crystalline solids.

Host-Guest Chemistry: The defined cavities and surfaces created by the assembly of 2-carbamimidoylbenzoic acid molecules could potentially allow for the inclusion of small guest molecules (e.g., solvents), leading to the formation of host-guest complexes. researchgate.net

These fundamental principles provide a framework for understanding how the molecular-level information encoded in 2-carbamimidoylbenzoic acid translates into the macroscopic properties of its crystalline materials. ijsr.netscirp.org

Table 3: Key Concepts in Supramolecular Chemistry

| Concept | Definition | Relevance to 2-Carbamimidoylbenzoic Acid |

|---|---|---|

| Molecular Recognition | Specific binding between molecules via complementary interactions. | The defined geometry of H-bond donors/acceptors allows for specific self-recognition and potential binding to other molecules. |

| Self-Assembly | Spontaneous organization of molecules into ordered structures. | The molecule is pre-programmed to form dimers and networks through hydrogen bonding, leading to crystallization. |

| Supramolecular Synthon | A robust and predictable unit of intermolecular interactions. | The carboxylic acid dimer and amidinium-carboxylate pair are key synthons for crystal engineering. |

| Crystal Engineering | The design and synthesis of functional solid-state structures. | Principles can be applied to control the crystal packing and polymorphism by manipulating non-covalent interactions. |

Patent Landscape and Industrial Chemical Applications of 2 Carbamimidoylbenzoic Acid

Analysis of Patent Literature Pertaining to the Synthesis of 2-Carbamimidoylbenzoic Acid

The synthesis of 2-carbamimidoylbenzoic acid, also known as 2-amidinobenzoic acid, is a critical step in the production of various industrially significant compounds. While academic literature outlines synthetic routes, the patent landscape provides insight into commercially viable and scalable methods. An analysis of patent literature reveals a focus on efficient and high-yield processes, often starting from readily available precursors.

A key patented method involves the partial hydration of phthalonitrile (B49051). This approach is highlighted in scientific literature, which often references patented methodologies for the preparation of 2-carbamimidoylbenzoic acid. For instance, Chinese patent CN110305125A describes a synthesis method for related compounds, suggesting that the underlying chemistry for producing the amidine functionality from a nitrile group is of industrial interest. The general principle of this method involves the controlled addition of water to one of the two nitrile groups of phthalonitrile, a process that requires careful control of reaction conditions to prevent the formation of byproducts such as phthalimide (B116566) or phthalamide.

Another approach suggested by the patent literature is the synthesis from 2-cyanobenzamide. This method involves the conversion of the amide group into an amidine. While specific patents detailing this exact transformation for 2-carbamimidoylbenzoic acid are not prominently disclosed in broad searches, patents for analogous structures indicate that this is a feasible industrial route. The process typically involves the use of dehydrating agents and an ammonia (B1221849) source, or through the formation of an intermediate imidoyl chloride followed by ammonolysis.

The patent literature also implicitly covers the synthesis of 2-carbamimidoylbenzoic acid through the mention of its use as a key intermediate. For example, patents disclosing the synthesis of complex pharmaceutical molecules may describe the in-situ generation or the specific synthetic step for 2-carbamimidoylbenzoic acid as part of their broader claims.

Below is a table summarizing the general synthetic strategies for 2-carbamimidoylbenzoic acid found in the public domain, including methods that are subjects of patent claims.

| Starting Material | General Method | Key Considerations |

| Phthalonitrile | Partial hydration of one nitrile group. | Requires precise control of reaction conditions to avoid over-hydration to the corresponding amide or carboxylic acid. Catalysts and specific solvent systems are often proprietary. |